molecular formula C12H15NO4 B14844476 2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene

2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene

Cat. No.: B14844476
M. Wt: 237.25 g/mol
InChI Key: BUDXAROVMNNIRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene typically involves multi-step organic synthesisThe nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the nitro functionality makes it a versatile compound for various research applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-cyclopropyloxy-1-nitro-3-propan-2-yloxybenzene

InChI

InChI=1S/C12H15NO4/c1-8(2)16-11-5-3-4-10(13(14)15)12(11)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3

InChI Key

BUDXAROVMNNIRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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